molecular formula C21H23N3O7 B3145117 7-Didemethyl Minocycline CAS No. 5679-00-5

7-Didemethyl Minocycline

カタログ番号 B3145117
CAS番号: 5679-00-5
分子量: 429.4 g/mol
InChIキー: KUCXSQAEZLTFDE-UVPAEMEASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Didemethyl Minocycline is an impurity of Minocycline , a second-generation tetracycline antibiotic . This compound has neuroprotective properties .


Synthesis Analysis

The synthesis of new tetracycline antibiotics, including this compound, involves a convergent, single-step Michael–Claisen condensation of the AB precursors with D-ring precursors of wide structural variability, followed by removal of protective groups . The AB plus D strategy for tetracycline synthesis by C-ring construction is shown to be robust across a range of different carbocyclic and heterocyclic D-ring precursors .


Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O7 . The molecular weight is 429.4 g/mol . The IUPAC name is (4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide .

科学的研究の応用

Neuroprotective Properties in Neurodegenerative Diseases

7-Didemethyl Minocycline has been studied for its neuroprotective properties. Research indicates that it may play a role in treating neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Studies have shown its effectiveness in inhibiting cell death and mutant Huntingtin aggregation, which are key factors in the progression of these diseases (Sancho et al., 2011).

Potential in Treating Cerebrovascular and Neurodegenerative Diseases

Minocycline's ability to exert cytoprotective effects makes it a potential therapeutic agent in cerebrovascular and neurodegenerative diseases. Its multi-faceted impact on cell functions, including neuroprotection, has been a subject of various clinical trials (Karachitos et al., 2013).

Applications Beyond Antibiotic Properties

This compound extends beyond its antibiotic properties, showing potential in treating diseases with an inflammatory basis like dermatitis, periodontitis, atherosclerosis, and autoimmune disorders. Its anti-inflammatory and anti-apoptotic activities, along with the ability to inhibit proteolysis, angiogenesis, and tumor metastasis, make it a candidate for therapeutic applications in various non-infectious diseases (Garrido-Mesa et al., 2013).

Cardioprotective Agent in Ischemia/Reperfusion Injury

Research indicates that this compound may serve as a cardioprotective agent, especially in the context of ischemia/reperfusion (I/R) injury. It significantly reduces necrotic and apoptotic cell death in myocardial cells, suggesting its utility in ameliorating cardiac dysfunction and cell loss associated with I/R injury (Scarabelli et al., 2004).

Implications for Cancer Therapy

Minocycline has shown potential in cancer therapy, particularly in inhibiting the migration, invasion, and adhesion capacity of cancer cells. Its ability to modulate pro-inflammatory cytokines, especially IL-6, suggests its utility in treating cancers with aberrant IL-6 expression, like ovarian cancer (Ataie-Kachoie et al., 2013).

Mitochondrial Cytoprotection

The mitochondrial cytoprotective properties of minocycline are significant in neurodegenerative diseases. It inhibits NMDA-induced rises in cytosolic and mitochondrial Ca2+ concentrations, preventing mitochondrial Ca2+ uptake under stress and reducing reactive oxygen species formation. These mechanisms contribute to its neuroprotective effects (García-Martínez et al., 2010).

Potential in Spinal Cord Injury Treatment

Minocycline has been investigated for its role in spinal cord injury (SCI) treatment. Studies suggest it promotes significant functional recovery, tissue sparing, and reduced apoptosis and inflammation post-SCI. It's been found to decrease tumor necrosis factor-α and caspase-3 mRNA expression, highlighting its therapeutic potential in CNS trauma (Festoff et al., 2006).

Inhibition of Autoimmune Encephalomyelitis

Minocycline's antiinflammatory properties have been utilized in treating chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. Its therapeutic treatment significantly suppresses disease activity and limits progression, primarily by inhibiting microglial activation and metalloproteinase-2 expression, thereby reducing inflammation and demyelination (Popovic et al., 2002).

Delaying Progression of Amyotrophic Lateral Sclerosis

Minocycline has been tested in mice with ALS, showing its ability to delay disease onset and extend survival. It mediates neuroprotection by inhibiting mitochondrial permeability-transition-mediated cytochrome c release, offering a novel approach to ALS therapy (Zhu et al., 2002).

Non-Antibiotic Properties and Immunomodulation

Exploring the non-antibiotic properties of minocycline has revealed its immunomodulatory and anti-inflammatory activities. It inhibits several enzyme activities, regulates immune cell activation and proliferation, and shows antioxidant activity, highlighting its potential in various inflammatory and immune-related disorders (Garrido-Mesa et al., 2013).

作用機序

Target of Action

7-Didemethyl Minocycline is a derivative of Minocycline, a second-generation tetracycline antibiotic . The primary targets of Minocycline are bacterial ribosomes . It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibits protein synthesis in bacteria, leading to their death .

Mode of Action

Minocycline enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium . Once inside the bacterial cytoplasm, it prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis . This mode of action is likely to be similar for this compound.

Biochemical Pathways

Minocycline has been shown to suppress microglia activity and reduce inflammatory cytokine levels . It also has the ability to inhibit cell death and mutant Huntingtin aggregation, which are key factors in the progression of neurodegenerative diseases . These biochemical pathways may also be affected by this compound.

Pharmacokinetics

Minocycline has favorable pharmacokinetic properties, including good absorption and tissue penetration . It is more reliably absorbed orally compared to other tetracyclines . A study on intravenous Minocycline in critically ill patients showed that it had a two-compartment population pharmacokinetic model with zero-order intravenous input and first-order elimination .

Result of Action

Minocycline has been shown to have neuroprotective properties . It can protect cells against neurotoxicity by antioxidant and anti-apoptosis properties via both intrinsic and extrinsic caspase-dependent apoptotic pathways . Given its structural similarity, this compound may have similar effects.

Action Environment

The action of this compound, like Minocycline, can be influenced by various environmental factors. For instance, the presence of divalent cations in the environment can affect the absorption of tetracyclines . Additionally, the pH of the environment can influence the stability and efficacy of the compound.

Safety and Hazards

While specific safety and hazard information for 7-Didemethyl Minocycline is not available, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye when handling 7-Monodemethyl Minocycline, a related compound .

特性

IUPAC Name

(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXSQAEZLTFDE-UVPAEMEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5679-00-5
Record name 7-Aminosancycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-AMINOSANCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TWP94529E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Didemethyl Minocycline
Reactant of Route 2
7-Didemethyl Minocycline
Reactant of Route 3
7-Didemethyl Minocycline
Reactant of Route 4
7-Didemethyl Minocycline
Reactant of Route 5
7-Didemethyl Minocycline
Reactant of Route 6
7-Didemethyl Minocycline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。